molecular formula C27H44O6 B190948 2-Deoxy-20-hydroxyecdysone CAS No. 17942-08-4

2-Deoxy-20-hydroxyecdysone

Cat. No. B190948
CAS RN: 17942-08-4
M. Wt: 464.6 g/mol
InChI Key: JNTQSSGVHLUIBL-GLPVALQZSA-N
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Description

2-Deoxy-20-hydroxyecdysone is a type of ecdysteroid hormone . Ecdysteroids are polyhydroxylated sterols that play a key role in insect development, cell proliferation, growth, and apoptosis by controlling gene expression involved in molting and metamorphosis . They act through a heterodimeric receptor comprising the ecdysone receptor and the ultraspiracle proteins (USP) .


Synthesis Analysis

Ecdysteroids, including 2-Deoxy-20-hydroxyecdysone, have been isolated from natural sources . Over 520 ecdysteroids have been isolated to date, with the most accessible and studied representative being 20-hydroxyecdysone (20E), a universal hormone for the development and vital activity of insects and crustaceans . The search for new structures of ecdysteroids and their semi-synthetic analogs obtained as a result of various chemical transformations is in high demand .


Molecular Structure Analysis

The molecular formula of 2-Deoxy-20-hydroxyecdysone is C27H44O6 . It has an average mass of 464.635 Da and a monoisotopic mass of 464.313782 Da . It has 9 defined stereocentres .


Chemical Reactions Analysis

Reactions of 2-deoxy-20-hydroxyecdysone with PIDA reagent provided markedly higher yields of C-21 ecdysteroids and lower amounts of by-products compared to PIFA .


Physical And Chemical Properties Analysis

2-Deoxy-20-hydroxyecdysone has a density of 1.2±0.1 g/cm3, a boiling point of 672.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.7 mmHg at 25°C . Its enthalpy of vaporization is 113.0±6.0 kJ/mol, and its flash point is 374.3±28.0 °C . It has an index of refraction of 1.584 and a molar refractivity of 126.3±0.4 cm3 .

Scientific Research Applications

  • Insect Development and Hormonal Roles : 2-Deoxy-20-hydroxyecdysone was identified in the ovaries of the silkworm, Bombyx mori, and is considered one of the major moulting hormones in these insects. This ecdysteroid is part of a forked biosynthesis pathway leading to ecdysone and 20-hydroxyecdysone, indicating its significant role in insect development (Ohnishi et al., 1981).

  • Synthesis and Biological Activity : The synthesis of 2-deoxy-20-hydroxyecdysone and its derivatives from 20-hydroxyecdysone has been studied. These compounds exhibit moulting hormone activity, emphasizing their importance in insect physiology (Suksamrarn & Yingyongnarongkul, 1996).

  • Metabolic Studies in Cattle : The metabolism of 20-hydroxyecdysone, including its metabolites like 14-deoxy-20-hydroxyecdysone, was investigated in cattle. This study is crucial for understanding the potential misuse of ecdysteroids as anabolic agents in food-producing animals (Destrez et al., 2009).

  • Oxytocic Properties : 2-Deoxy-20-hydroxyecdysone, isolated from marine Zoanthus sp., displayed oxytocic activity, suggesting its potential use in medical applications related to uterine contractions (Parameswaran & Naik, 2013).

  • Growth Effects on Algae : The impact of ecdysteroids, including 2-deoxy-20-hydroxyecdysone, on the growth of Chlorella vulgaris cells was observed. These compounds stimulated growth and affected levels of various cellular components, indicating a broader biological impact beyond insects (Bajguz & Dinan, 2004).

  • Plant Source and Dynamics : The presence of 2-deoxy-20-hydroxyecdysone in Serratula komarovii, a plant species, was confirmed, expanding the knowledge about natural sources and dynamics of ecdysteroids in the plant kingdom (Vorob’eva et al., 2004).

  • Memory Improvement in Diabetic Rats : The effects of 20-hydroxyecdysone on memory deficits in type 1 diabetes mellitus in rats were studied, showing its potential in counteracting memory loss, possibly through enhanced antioxidative ability in the brain (Xia et al., 2014).

Future Directions

Ecdysteroids, including 2-Deoxy-20-hydroxyecdysone, have a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . This makes the search for new structures of ecdysteroids and their semi-synthetic analogs obtained as a result of various chemical transformations a promising area of research . Moreover, ecdysteroidogenic enzymes, which are essential for biosynthesizing ecdysteroids, are also a focus of current research .

properties

IUPAC Name

(3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-23(2,31)10-9-22(30)26(5,32)21-8-13-27(33)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-33H,6-14H2,1-5H3/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTQSSGVHLUIBL-GLPVALQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432733
Record name 2-Deoxy-20-hydroxyecdysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-20-hydroxyecdysone

CAS RN

17942-08-4
Record name 2-Deoxy-20-hydroxyecdysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Deoxy-20-hydroxyecdysone
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Citations

For This Compound
456
Citations
RE Isaac, ME Rose, HH Rees… - Biochemical …, 1983 - portlandpress.com
… , 20-hydroxyecdysone and 2-deoxy-20-hydroxyecdysone. 3. Phosphate analysis of acid-… -hydroxyecdysone 22-phosphate and 2-deoxy-20-hydroxyecdysone 22-phosphate by fast atom …
Number of citations: 55 portlandpress.com
A Suksamrarn, B Yingyongnarongkul - Tetrahedron, 1996 - Elsevier
… Abstract: The naturally occurring ecdysteroids 2-deoxy-20-hydroxyecdysone (2-D-20-ECD, 2… Among them are 2-deoxy-20-hydroxyecdysone (2-D-20-ECD, 2deoxycrustecdysone, 2), 2-D…
Number of citations: 20 www.sciencedirect.com
A Suksamrarn, B Yingyongnarongkul - Tetrahedron, 1997 - Elsevier
The minor ecdysteroid 3-epi-2-deoxy-20-hydroxyecdysone (3-epi-2-D-20-ECD) has been partially synthesized from 20-hydroxyecdysone. 2-D-5α-20-ECD and the 3-dehydro analogues…
Number of citations: 27 www.sciencedirect.com
S Kumpun, JP Girault, L Dinan, C Blais, A Maria… - The Journal of steroid …, 2011 - Elsevier
… They found, together with 20E, two less hydroxylated metabolites, which they tentatively identified as 2-deoxy-20-hydroxyecdysone (2d20E) and 2-deoxyecdysone (2dE) by comparison …
Number of citations: 53 www.sciencedirect.com
SD Sarker, V Šik, HH Rees, L Dinan - Phytochemistry, 1998 - Elsevier
A new phytoecdysteroid, 2-dehydro-3-epi-20-hydroxyecdysone, together with 20-hydroxyecdysone have been isolated by bioassay/RIA-directed HPLC analyses of a methanol extract …
Number of citations: 26 www.sciencedirect.com
M Báthori, Z Pongrácz, G Tóth, A Simon… - Journal of …, 2002 - academic.oup.com
… Among the glycosides of 2-deoxy-20-hydroxyecdysone, only 3-monoglucoside has been found … the presence and isolation of a new glucoside, 2-deoxy-20-hydroxyecdysone 22-O-ß-D-…
Number of citations: 21 academic.oup.com
E Ohnishi, T Mizuno, N Ikekawa, T Ikeda - Insect Biochemistry, 1981 - Elsevier
… Abstract--2-Deoxy-20-hydroxyecdysone was identified in the ovaries of pharate adults of the silkworm, Bombyx mori, by mass spectrometry and high performance liquid chromatography…
Number of citations: 47 www.sciencedirect.com
L Jayasinghe, BMM Kumarihamy, BGS Arundathie… - Steroids, 2003 - Elsevier
… In this paper, we report the isolation and structure elucidation of a new ecdysteroid, 2-deoxy-5β,20-dihydroxyecdysone (3) together with 1,2,2-deoxy-20-hydroxyecdysone (4) and …
Number of citations: 17 www.sciencedirect.com
B Destrez, G Pinel, F Monteau, R Lafont… - Analytica chimica acta, 2009 - Elsevier
… which is different from the results obtained here [12], whereas Tsitsimpikou detected two less hydroxylated metabolites which were tentatively identified as 2-deoxy-20-hydroxyecdysone …
Number of citations: 31 www.sciencedirect.com
M Kamba, Y Mamiya, H Sonobe, Y Fujimoto - Insect biochemistry and …, 1994 - Elsevier
… mori, six free ecdysteroids, ie 20-hydroxyecdysone (20E), ecdysone (E), 2-deoxy-20-hydroxyecdysone (2d20E), 2-deoxyecdysone (2dE), 2,22-dideoxy-20-hydroxyecdysone (2,22d20E) …
Number of citations: 24 www.sciencedirect.com

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